Capsiate - 205687-01-0

Capsiate

Catalog Number: EVT-340027
CAS Number: 205687-01-0
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsiate is a non-pungent capsaicin analog found in the fruits of a non-pungent cultivar of red pepper, Capsicum annuum L. cv. CH-19 Sweet. [] [] [] It belongs to the capsinoid family, a group of compounds structurally similar to capsaicinoids, which are responsible for the pungency of chili peppers. [] [] The key difference between capsaicinoids and capsinoids lies in the linkage between the vanillyl and acyl moieties: an amide bond in capsaicinoids and an ester bond in capsinoids. []

Capsiate has garnered significant interest in scientific research due to its diverse biological activities, including its potential role in promoting energy metabolism and suppressing body fat accumulation. [] [] While its effects are often compared to capsaicin, its non-pungent nature makes it a more palatable alternative for potential applications in food and supplements. []

Synthesis Analysis
  • Lipase-catalyzed esterification: Capsiate can be synthesized by lipase-catalyzed esterification of vanillyl alcohol with 8-methyl-6-nonenoic acid. This method uses immobilized lipase from Candida antarctica (Novozyme 435) in a solvent-free system or in dried acetone. [] []
  • Chemical Synthesis: Capsiate can be chemically synthesized using a variety of methods. One example involves the reaction of vanillyl alcohol with the corresponding carboxylic acid, followed by a one-pot elimination process utilizing aryl isothiocyanates. []
Molecular Structure Analysis
  • Hydrolysis: Capsiate can be hydrolyzed in aqueous conditions to vanillyl alcohol and 8-methyl-6-nonenoic acid. This rapid hydrolysis in the oral cavity contributes to its non-pungent nature. [] []
  • Oxidation: Capsiate can be oxidized by cationic peroxidases from pepper, resulting in the formation of 5-5’ dicapsiate, analogous to the oxidation product of capsaicin. []
  • Increased energy expenditure: Capsiate increases oxygen consumption and thermogenesis. [] [] []
  • Suppression of body fat accumulation: Capsiate has been shown to suppress body fat accumulation and promote fat oxidation. [] [] [] []
  • Modulation of glucose homeostasis: Capsiate may improve glucose tolerance and potentiate insulin secretion. [] []
  • Anti-inflammatory and anti-angiogenic effects: Capsiate can inhibit angiogenesis and vascular permeability by directly inhibiting Src kinase activity. []
Physical and Chemical Properties Analysis
  • Appearance: Capsiate is a colorless to pale yellow oily liquid. []
  • Solubility: Capsiate is soluble in organic solvents such as acetone, ethanol, and methanol, but has low solubility in water. [] [] []
Applications
  • Obesity Management: Capsiate has demonstrated the ability to suppress body fat accumulation in animal models and humans. [] [] [] [] Its effects on energy expenditure and fat oxidation suggest potential as a weight management tool, although its efficacy may be modest. []
  • Metabolic Disorders: Capsiate shows promise in improving glucose tolerance and insulin sensitivity, indicating potential applications in managing metabolic disorders like type 2 diabetes. [] []
  • Muscle Performance: Studies suggest that capsiate supplementation may enhance muscle performance and bioenergetic efficiency during exercise. []
  • Cancer Research: Some research suggests that capsiate exhibits anti-invasive and anti-metastatic activity in lung adenocarcinoma cell lines. []
  • Food Science: Capsiate's non-pungent nature makes it a desirable food additive, contributing to flavor without the burning sensation associated with capsaicin. []

Capsaicin

  • Compound Description: Capsaicin is a pungent alkaloid found in chili peppers. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. [, ]

Dihydrocapsiate

  • Compound Description: Dihydrocapsiate is a capsinoid found alongside capsiate in non-pungent chili pepper cultivars like CH-19 Sweet. [, , , , , ]
  • Relevance: Dihydrocapsiate possesses a similar structure and biological activity profile to capsiate, often studied in parallel to understand their combined impact on metabolism, energy expenditure, and potential health benefits. [, , , , ]

Nordihydrocapsiate

  • Compound Description: Nordihydrocapsiate is another capsinoid identified in non-pungent chili pepper varieties, sharing structural similarities with capsaicin and capsiate. [, , , ]
  • Relevance: Research often groups nordihydrocapsiate with capsiate and dihydrocapsiate when investigating the overall effects of capsinoids on metabolism, energy expenditure, and potential therapeutic benefits. [, , , ]

Homodihydrocapsiate

  • Compound Description: Homodihydrocapsiate is a capsinoid synthesized through lipase-catalyzed esterification and structurally resembles other capsinoids. []
  • Relevance: As a capsaicinoid, homodihydrocapsiate is relevant for its structural similarity to capsiate and potential shared biological activities, warranting further investigation into its specific properties. []

Vanillyl Alcohol

  • Compound Description: Vanillyl alcohol is a primary metabolite of capsiate, formed during its hydrolysis in the body. [, , ]
  • Relevance: Understanding the biological activity of vanillyl alcohol is crucial for comprehending the downstream effects of capsiate metabolism and potential contributions to observed health benefits. [, , ]

Vanillic Acid

  • Compound Description: Vanillic acid is another key metabolite generated during the breakdown of capsiate in the body. []
  • Relevance: Similar to vanillyl alcohol, studying vanillic acid helps elucidate the metabolic fate of capsiate and any potential roles these metabolites may play in mediating its effects. []

5-5’ Dicapsiate

  • Compound Description: 5-5’ dicapsiate is a product formed by the oxidation of capsiate by cationic peroxidases found in pepper plants. []
  • Relevance: The identification of 5-5’ dicapsiate provides insights into the potential metabolic transformations of capsiate within the pepper plant itself, potentially influencing its final concentration and biological activity. []

Properties

CAS Number

205687-01-0

Product Name

Capsiate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+

InChI Key

ZICNYIDDNJYKCP-SOFGYWHQSA-N

SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Synonyms

capsiate
dihydrocapsiate
nonanoic acid, 8-methyl-, (4-hydroxy-3-methoxyphenyl)methyl este

Canonical SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC

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